4,6-dimethylpyrimidine-5-carbaldehyde
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Overview
Description
4,6-Dimethylpyrimidine-5-carbaldehyde is a heterocyclic organic compound containing a pyrimidine ring substituted with a formyl group at the 5-position and two methyl groups at the 4- and 6-positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethylpyrimidine-5-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 2,4,6-trichloropyrimidine with an appropriate nucleophile, followed by formylation. Another method includes the use of 2-amino-4,6-dichloropyrimidine as a starting material, which undergoes nucleophilic substitution reactions to introduce the formyl group at the 5-position .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethylpyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2- and 4-positions, with nucleophiles such as amines or alkoxides
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, alkoxides
Major Products Formed
Oxidation: 4,6-Dimethylpyrimidine-5-carboxylic acid
Reduction: 4,6-Dimethylpyrimidine-5-methanol
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used
Scientific Research Applications
4,6-Dimethylpyrimidine-5-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,6-dimethylpyrimidine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The formyl group at the 5-position can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological macromolecules. These interactions can result in the modulation of enzyme activity, inhibition of microbial growth, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dichloropyrimidine-5-carbaldehyde
- 4,6-Dimethoxypyrimidine-5-carbaldehyde
- 4,6-Dimethylpyrimidine
Uniqueness
4,6-Dimethylpyrimidine-5-carbaldehyde is unique due to the presence of both methyl groups at the 4- and 6-positions and a formyl group at the 5-position. This specific substitution pattern imparts distinct chemical reactivity and biological activity compared to other pyrimidine derivatives.
Properties
CAS No. |
1369345-87-8 |
---|---|
Molecular Formula |
C7H8N2O |
Molecular Weight |
136.2 |
Purity |
95 |
Origin of Product |
United States |
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